N-(2,5-Difluorophenyl)-2-(2-methyl(2,3,4,5-tetraazolylthio))ethanamide

Description

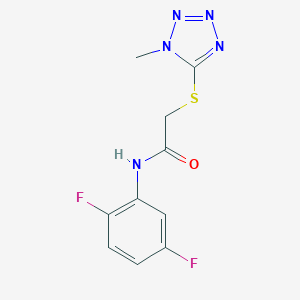

N-(2,5-Difluorophenyl)-2-(2-methyl(2,3,4,5-tetraazolylthio))ethanamide is a synthetic compound characterized by a 2,5-difluorophenyl group linked via an amide bond to an ethanamide chain bearing a methyl-substituted tetraazolylthio moiety. The tetraazole ring, a five-membered heterocycle with four nitrogen atoms, and the thioether (S–) linkage are critical structural features that may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N5OS/c1-17-10(14-15-16-17)19-5-9(18)13-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQQEQOCDUNACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorophenyl)-2-(2-methyl(2,3,4,5-tetraazolylthio))ethanamide typically involves a multi-step process:

Formation of the Tetraazole Ring: The synthesis begins with the preparation of the tetraazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable solvent.

Coupling Reaction: The final step involves coupling the tetraazole derivative with the difluorophenyl compound. This can be done using coupling reagents such as EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorophenyl)-2-(2-methyl(2,3,4,5-tetraazolylthio))ethanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-Difluorophenyl)-2-(2-methyl(2,3,4,5-tetraazolylthio))ethanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.

Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorophenyl)-2-(2-methyl(2,3,4,5-tetraazolylthio))ethanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of difluorophenyl-containing amides with heterocyclic substituents. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Differences and Implications

Tetraazoles are known bioisosteres for carboxylic acids, improving metabolic stability and oral bioavailability in pharmaceuticals . Thioether vs.

Fluorine Substitution :

- The 2,5-difluorophenyl group contrasts with the 2,6-difluoro (flumetsulam) or 2,4-difluoro (diflufenican) patterns. Fluorine's position affects electronic distribution and steric interactions, which could modulate binding affinity to enzymes like acetolactate synthase (ALS) or protox (PDH) in herbicides .

Biological Activity: While the target compound’s mode of action is unconfirmed, structural analogs like flumetsulam and alachlor inhibit ALS and very-long-chain fatty acid (VLCFA) synthesis, respectively. The tetraazolylthio group might introduce a novel mechanism, such as metal chelation or radical scavenging, due to its electron-rich nature .

Research Findings and Hypotheses

Physicochemical Properties

- Solubility and Stability : The tetraazole ring’s polarity may enhance aqueous solubility compared to triazolo-pyrimidines, while the thioether linkage could reduce oxidative degradation relative to sulfonamides .

- Metabolic Resistance : Fluorine atoms and the tetraazole ring may confer resistance to cytochrome P450-mediated metabolism, extending half-life in biological systems .

Biological Activity

N-(2,5-Difluorophenyl)-2-(2-methyl(2,3,4,5-tetraazolylthio))ethanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group and a tetraazolylthio moiety, which contribute to its unique biological activity. Its molecular formula is C13H14F2N4S, with a molecular weight of approximately 302.34 g/mol.

- Kinesin Spindle Protein (KSP) Inhibition :

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The tetraazolylthio group may enhance its interaction with microbial targets, although specific mechanisms remain under investigation.

Biological Activity Data

| Activity | Target | Effect | Reference |

|---|---|---|---|

| KSP Inhibition | Cancer Cells | Disruption of mitotic spindle formation | |

| Antimicrobial | Bacterial Strains | Inhibition of bacterial growth |

Case Studies

- Cancer Treatment :

- Antimicrobial Testing :

Research Findings and Discussion

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the tetraazolylthio moiety have shown improved potency against KSP and increased selectivity towards cancer cells while minimizing off-target effects.

Additionally, the compound's dual action as both an antimicrobial and an anticancer agent positions it as a versatile candidate for further development in pharmacotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.